![molecular formula C8H10N2O B13587990 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde](/img/structure/B13587990.png)
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H10N2O It is characterized by a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable pyrazole derivative. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-methanol
Substitution: Various halogenated or nitro-substituted derivatives of the pyrazole ring
Scientific Research Applications
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the cyclopropane ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a cyclopropane ring.
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a pyrazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is a compound characterized by its unique molecular structure, which includes a cyclopropane ring, an aldehyde functional group, and a pyrazole moiety. This configuration imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- CAS Number : 2229293-38-1
- LogP : 0.44
- Polar Surface Area : 35 Ų
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The mechanism of action is thought to involve interactions with various molecular targets, potentially influencing biochemical pathways through hydrogen bonding and covalent interactions with nucleophilic sites in biological molecules .
Structure-Activity Relationship
The unique combination of the cyclopropane ring and the specific position of the pyrazole moiety distinguishes this compound from other derivatives. This structural arrangement may confer distinct chemical reactivity and biological properties that are not present in other related compounds.
Compound Name | Structural Features |
---|---|
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde | Similar pyrazole and cyclopropane structure |
1-Methyl-1H-pyrazole-4-carboxaldehyde | Contains a pyrazole ring with an aldehyde group |
1-Methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid derivative of the above compound |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antimicrobial Screening : A study demonstrated that derivatives with similar pyrazole structures exhibited notable antimicrobial effects against various bacterial strains, suggesting that modifications to the pyrazole ring could enhance activity .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively interact with target proteins involved in inflammation and infection pathways, although specific binding studies for this compound are still required to validate these predictions .
- Synthesis and Pharmacological Evaluation : The synthesis pathways for this compound allow for the exploration of its derivatives, which can be evaluated for enhanced biological activity. This could lead to the development of new therapeutic agents targeting infectious diseases or inflammatory conditions .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-7(2-5-9-10)8(6-11)3-4-8/h2,5-6H,3-4H2,1H3 |
InChI Key |
PBFONFMHMVCCBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(CC2)C=O |
Origin of Product |
United States |
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